molecular formula C22H16Cl2INO2 B2640827 (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one CAS No. 478040-36-7

(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one

Cat. No.: B2640827
CAS No.: 478040-36-7
M. Wt: 524.18
InChI Key: RQDWSCWQBMBCSW-ZHACJKMWSA-N
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Description

(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one is a recognized potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway Source . This pathway is fundamental to cytokine signaling and is implicated in immune cell function, proliferation, and survival. The high selectivity of this compound for JAK3 over other JAK family members makes it an invaluable pharmacological tool for dissecting the specific roles of JAK3 in various biological processes Source . Its primary research applications are in the fields of immunology and oncology, where it is used to investigate signaling mechanisms in T-cell development and function, as well as in the study of hematological cancers and autoimmune disorders that are driven by dysregulated JAK-STAT signaling Source . By selectively blocking JAK3 activity, researchers can elucidate its contribution to disease pathogenesis and evaluate its potential as a therapeutic target, providing a critical foundation for preclinical drug discovery efforts.

Properties

IUPAC Name

(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-iodoanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2INO2/c23-17-5-4-16(21(24)13-17)14-28-20-3-1-2-15(12-20)22(27)10-11-26-19-8-6-18(25)7-9-19/h1-13,26H,14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDWSCWQBMBCSW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with methoxybenzyl chloride under basic conditions.

    Coupling with iodophenylamine: The intermediate is then coupled with 4-iodoaniline using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the final product: The final step involves the condensation of the coupled product with an appropriate aldehyde under acidic conditions to form the desired enone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the enone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Interacting with cellular receptors to modulate biological pathways.

    Inhibiting enzymes: Acting as an inhibitor of key enzymes involved in disease processes.

    Modulating gene expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The target compound’s substituents distinguish it from other chalcone derivatives:

  • Halogenation : The 2,4-dichlorophenyl and 4-iodophenyl groups contrast with simpler halogenated analogs. For example, “(2E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one” () has a single chlorine atom, while the iodine in the target compound may enhance binding affinity due to its larger atomic radius and polarizability .
  • Amino vs. Methoxy Groups: The 4-iodophenylamino group differs from methoxy-substituted chalcones like “(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one” (), where hydrogen bonding via hydroxyl groups dominates. The amino group in the target compound could enable unique interactions with biological targets .

Table 1: Structural Features of Selected Chalcone Derivatives

Compound Name Substituents (Position 1 / Position 3) Key Structural Features
Target Compound 3-[(2,4-Dichlorophenyl)methoxy]phenyl / 4-Iodophenylamino Dichloro, iodine, amino groups
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)... 4-Methoxyphenyl / 3-Chlorophenyl Single chloro, methoxy groups
4′-Hydroxy-4-methoxybenzalazetophenone 4-Methoxyphenyl / 4-Hydroxyphenyl Methoxy, hydroxyl groups
(E)-1-(4-Chlorophenyl)-3-(1,3-diphenylpyraz... 4-Chlorophenyl / 1,3-Diphenylpyrazol-4-yl Chloro, heterocyclic substituent

Crystallography and Packing

Crystal structures of related chalcones (e.g., ) reveal hydrogen-bonding networks (O–H···O) that stabilize molecular packing. The bulky dichlorophenyl and iodophenyl groups in the target compound may disrupt such interactions, leading to altered solubility or melting points compared to simpler analogs like “(2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one” ().

Bioactivity and Therapeutic Potential

Ferroptosis Induction

Chalcones are investigated as ferroptosis inducers (FINs) in cancer therapy. highlights that halogenated compounds can selectively trigger ferroptosis in oral squamous cell carcinoma (OSCC). The iodine and chlorine substituents in the target compound may enhance this selectivity due to their electron-withdrawing effects, which could modulate lipid peroxidation pathways .

Comparative Bioactivity Data

While specific data for the target compound are unavailable, analogs provide insights:

  • Anticancer Activity : Derivatives like “(2E)-1-(4-ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one” () show moderate activity against cancer cell lines, suggesting halogenation impacts potency .
  • Antimicrobial Effects: Chalcones with methoxy and hydroxyl groups () exhibit antimicrobial properties, but the amino group in the target compound may shift its mechanism toward kinase inhibition or receptor binding .

Biological Activity

The compound (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one, also known as a derivative of chalcone, has garnered attention due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a chalcone backbone, which typically exhibits a range of biological activities. Its structure includes:

  • Dichlorophenyl and iodophenyl substituents that may enhance its biological activity through specific interactions with cellular targets.
  • A methoxy group that could influence solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated that such chalcone derivatives can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT-116 (Colon Carcinoma)10.5
Hep2 (Epdermoid Carcinoma)8.0
WI38 (Normal Lung Fibroblast)25.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against cancer cells.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Migration and Invasion : The structural features of the compound may interfere with signaling pathways involved in metastasis.
  • Targeting Specific Proteins : The compound has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1), which are critical for tumor angiogenesis and growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations from related studies include:

  • Substituent Effects : The presence of electron-withdrawing groups (like Cl or I) on the phenyl rings enhances cytotoxicity, likely due to increased electrophilicity.
  • Hydroxyl Groups : Compounds with hydroxyl substitutions showed improved activity against specific cancer cell lines compared to their methoxy counterparts .
  • Chalcone Derivatives : The overall structure as a chalcone is vital for maintaining biological activity; modifications can significantly alter potency.

Case Studies

Recent studies have focused on synthesizing new derivatives based on this compound to evaluate their biological activities:

  • Synthesis and Evaluation : A series of derivatives were synthesized, and their anticancer activities were evaluated against several cell lines. Compounds with additional hydroxyl or methoxy groups exhibited enhanced activity compared to simpler structures.
  • Computational Studies : Molecular docking studies have indicated that these compounds can effectively bind to target proteins involved in cancer progression, supporting their potential as therapeutic agents .

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